(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate
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Overview
Description
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate is a chemical compound known for its unique structure and properties It is a member of the carbodithioate family, which are compounds containing the carbodithioate group (CS2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of benzenesulfonyl chloride with 4-methoxybenzene-1-carbodithioic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include inhibition of specific signaling pathways or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Benzenesulfonyl)methyl 4-methoxybenzene-1-thiocarbamate
- (Benzenesulfonyl)methyl 4-methoxybenzene-1-carbamate
Uniqueness
(Benzenesulfonyl)methyl 4-methoxybenzene-1-carbodithioate is unique due to its carbodithioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
910299-28-4 |
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Molecular Formula |
C15H14O3S3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
benzenesulfonylmethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C15H14O3S3/c1-18-13-9-7-12(8-10-13)15(19)20-11-21(16,17)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
GBSVPXRTMSEFFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)SCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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